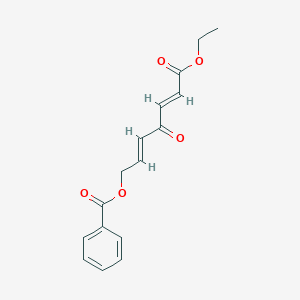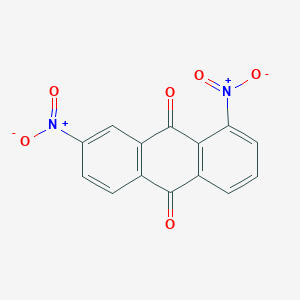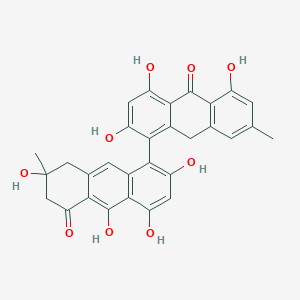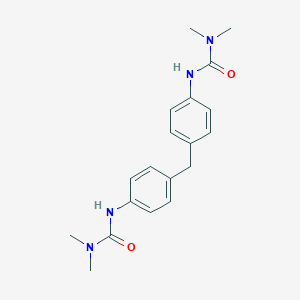
(4-Iodobutyl)(triphenyl)phosphanium iodide
Overview
Description
“(4-Iodobutyl)(triphenyl)phosphanium iodide” is a research tool that can be used as an antibody . It is one of the most selective inhibitors of voltage-gated potassium channels, which are implicated in diseases such as epilepsy, cardiac arrhythmia, and hypertension . It is also a mitochondrial thiol-specific cationic alkylation reagent .
Molecular Structure Analysis
The molecular formula of “(4-Iodobutyl)(triphenyl)phosphanium iodide” is C22H23I2P . Its molecular weight is 572.2 g/mol .Physical And Chemical Properties Analysis
“(4-Iodobutyl)(triphenyl)phosphanium iodide” is a solid compound . It is soluble in ethanol to 50 mM and in DMSO to 100 mM .Scientific Research Applications
Crystallographic Studies
The crystal structure of related phosphonium salts, like bis[(5-oxooxolan-3-yl)triphenylphosphanium] hexaiodidotellurate(IV), has been examined. These studies contribute to a deeper understanding of the bonding and geometrical arrangement in complex salts, which is crucial for developing new materials and understanding their properties (Närhi, Oilunkaniemi, & Laitinen, 2014).
Catalysis in Organic Synthesis
Copper iodide/triphenyl phosphine catalyzed reactions have been developed for the cyanation of aryl halide using formamide. This showcases the utility of phosphine-related compounds in facilitating efficient, cyanide-free organic transformations (Khemnar & Bhanage, 2014).
Studying Reaction Mechanisms
Research into the size and structure of radicals present in phosphorus esters, including triphenyl phosphite, provides insight into the mechanisms of isomerization and decomposition reactions. This is significant in understanding and designing better industrial chemical processes (Arbuzov & Nesterov, 1954).
Photochemical Applications
The use of triphenylmethane leucohydroxide salts in photoinduced alkaline pH-jump studies demonstrates the application of phosphonium salts in photochemistry. This has implications for studying rapid chemical reactions and developing new photochemical processes (Abbruzzetti et al., 2001).
properties
IUPAC Name |
4-iodobutyl(triphenyl)phosphanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23IP.HI/c23-18-10-11-19-24(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17H,10-11,18-19H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDMWKLGLADJFM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCCI)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23I2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40587901 | |
| Record name | (4-Iodobutyl)(triphenyl)phosphanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Iodobutyl)(triphenyl)phosphanium iodide | |
CAS RN |
159085-21-9 | |
| Record name | (4-Iodobutyl)(triphenyl)phosphanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




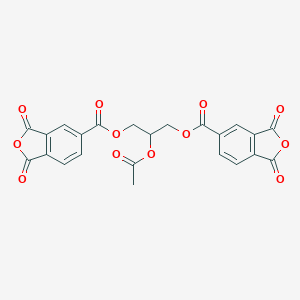
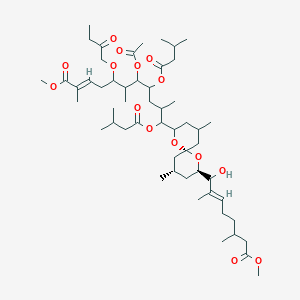
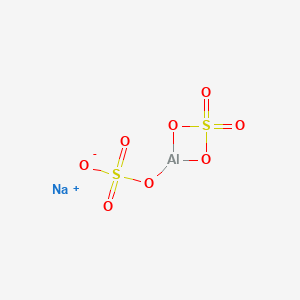
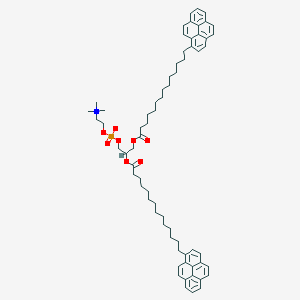
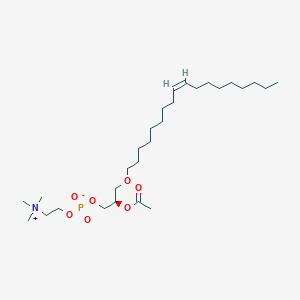

![Methyl (2E)-3-[5-(chlorocarbonyl)furan-2-yl]prop-2-enoate](/img/structure/B161432.png)

